Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate
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Overview
Description
Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is a complex organic compound with the molecular formula C23H31N3O6. This compound features a tert-butoxycarbonyl (Boc) protected amino group, an isoxazole ring, and a methyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reactions: The isoxazole derivative is then coupled with the Boc-protected amino compound using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring and Boc-protected amino group are key structural features that influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(5-(4-aminophenyl)isoxazole-3-carboxamido)heptanoate: Lacks the Boc protection, making it more reactive.
Methyl 7-(5-(4-(methoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate: Features a methoxycarbonyl group instead of Boc, altering its chemical properties.
Methyl 7-(5-(4-(acetylamino)phenyl)isoxazole-3-carboxamido)heptanoate: Contains an acetyl group, which affects its reactivity and stability.
Uniqueness
Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is unique due to its combination of a Boc-protected amino group and an isoxazole ring, providing a balance of stability and reactivity that is valuable in synthetic chemistry and pharmaceutical research.
This compound’s versatility and unique structural features make it a valuable tool in various scientific disciplines.
Properties
Molecular Formula |
C23H31N3O6 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 7-[[5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carbonyl]amino]heptanoate |
InChI |
InChI=1S/C23H31N3O6/c1-23(2,3)31-22(29)25-17-12-10-16(11-13-17)19-15-18(26-32-19)21(28)24-14-8-6-5-7-9-20(27)30-4/h10-13,15H,5-9,14H2,1-4H3,(H,24,28)(H,25,29) |
InChI Key |
YUHWZEBTQQHXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)OC |
Origin of Product |
United States |
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